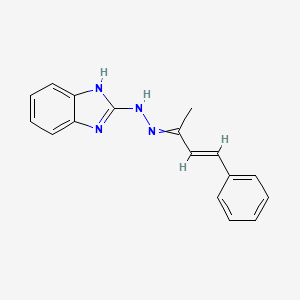![molecular formula C19H13ClFNO2 B5830937 N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in the transport of chloride ions across the cell membrane, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to CFTR dysfunction.
Wirkmechanismus
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves the binding of the compound to the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to the inhibition of chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been shown to effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its high potency and specificity for the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, making it an ideal tool for studying the function of this protein. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective inhibitors of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein. Another potential direction is the use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in combination with other drugs to improve the efficacy of CF treatment. Additionally, research could focus on the potential use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves several steps, including the formation of a key intermediate, N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzoic acid, followed by amidation with an amine. The final product is obtained through purification and characterization by various analytical techniques. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. Research has shown that N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 can effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKBGZVTHLQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)


![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)

![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)

![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)